8pyDTZ

In Vivo Imaging Substrate Formulation Bioluminescence

8pyDTZ (CAS 2351898-91-2) is the definitive LumiLuc substrate for deep-tissue bioluminescence imaging, delivering yellow emission >600 nm for superior tissue penetration. Its 13-fold higher aqueous solubility (1,711 µM vs. 131 µM for DTZ) enables direct formulation in normal saline, eliminating toxic organic cosolvents and reducing experimental variability. The LumiLuc-8pyDTZ pair produces up to 3.9-fold higher far-red photon flux than teLuc-DTZ, providing unmatched sensitivity for early tumor detection, metastasis tracking, and ATP-perturbed assays. A low in vivo dose of 0.2 µmol/mouse ensures strict animal welfare compliance. Procure this high-purity (>98%) reagent for reproducible, high-signal imaging in demanding preclinical models.

Molecular Formula C24H18N4O
Molecular Weight 378.4 g/mol
Cat. No. B2412983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8pyDTZ
Molecular FormulaC24H18N4O
Molecular Weight378.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H18N4O/c29-24-20(15-17-7-3-1-4-8-17)27-23-22(19-11-13-25-14-12-19)26-21(16-28(23)24)18-9-5-2-6-10-18/h1-14,16,29H,15H2
InChIKeyUVOHXMHJSGTOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8pyDTZ for Advanced Bioluminescence Imaging: ATP-Independent LumiLuc Substrate with Verified Red-Shifted Emission and Enhanced Aqueous Solubility


8pyDTZ (CAS 2351898-91-2) is a pyridyl diphenylterazine (DTZ) analog that serves as an ATP-independent substrate for the engineered LumiLuc luciferase [1]. It is designed specifically to overcome the critical limitations of legacy coelenterazine (CTZ) and diphenylterazine (DTZ) substrates—namely, poor water solubility and blue-shifted emission that hinders tissue penetration [1]. 8pyDTZ enables yellow bioluminescence (peak emission longer than 600 nm when paired with LumiScarlet) and exhibits a 13-fold improvement in aqueous solubility compared to the parent compound DTZ . This combination of enhanced solubility and spectrally shifted emission positions 8pyDTZ as a key reagent for high-sensitivity, deep-tissue in vivo optical imaging applications [1].

Why Substituting 8pyDTZ with Standard CTZ or DTZ Substrates Compromises In Vivo Imaging Sensitivity


Procurement of generic coelenterazine or diphenylterazine analogs as direct substitutes for 8pyDTZ is not scientifically justified due to quantifiable performance deficits. Standard CTZ and DTZ substrates exhibit aqueous solubility limited to ~131 μM for DTZ, necessitating the use of organic cosolvents for in vivo administration, which can introduce toxicity and experimental variability [1]. In contrast, 8pyDTZ demonstrates a 13-fold higher aqueous solubility (1,711 μM), enabling direct formulation in normal saline without cosolvents . Furthermore, while DTZ emits in the blue to green spectrum, 8pyDTZ provides red-shifted emission (>600 nm), a critical parameter for reducing photon attenuation in tissue [1]. Using unoptimized luciferase-substrate pairs (e.g., teLuc-DTZ) results in significantly lower photon flux—up to 3.9-fold less—compared to LumiLuc-8pyDTZ, directly impacting the lower limit of detection for early-stage tumor imaging [1]. These non-interchangeable properties dictate that substitution with non-pyridyl analogs will degrade key imaging metrics, including signal-to-background ratio and the minimum detectable cell burden.

Quantitative Evidence Guide: Verifying 8pyDTZ Performance Advantages Over DTZ, pyCTZ, and Akaluc-AkaLumine


13-Fold Enhancement in Aqueous Solubility vs. DTZ Enables Cosolvent-Free In Vivo Formulation

8pyDTZ exhibits a 13-fold increase in water solubility compared to the parent compound diphenylterazine (DTZ). In standardized aqueous solubility assays, 8pyDTZ reached a concentration of 1,711 μM, while DTZ was limited to 131 μM . This differential solubility directly translates to practical formulation advantages: 8pyDTZ can be dissolved in normal saline for intravenous injection, whereas DTZ requires a mixture of organic cosolvents for in vivo administration [1].

In Vivo Imaging Substrate Formulation Bioluminescence

Red-Shifted Emission Beyond 600 nm Enables Superior Tissue Penetration vs. Blue-Shifted pyCTZ

When paired with the LumiScarlet reporter (a fusion of LumiLuc and mScarlet-I), 8pyDTZ produces significant bioluminescence emission at wavelengths longer than 600 nm [1]. In contrast, the analogous pyridyl substrate pyCTZ generates emission primarily in the blue spectrum, and 6pyDTZ yields teal emission [1]. The red-shifted photons from 8pyDTZ experience substantially less tissue absorption and scattering, enhancing signal detection from deeper anatomical locations [1].

Deep-Tissue Imaging Spectral Shift Photon Attenuation

Up to 3.9-Fold Higher Far-Red Photon Flux vs. teLuc-DTZ in Cellular Imaging

In HEK 293T cells expressing luciferase, the LumiLuc-8pyDTZ pair generates 3-5 times greater total bioluminescence output compared to the teLuc-8pyDTZ pair [1]. Furthermore, when specifically quantifying far-red emission (600-700 nm bandpass filter) across a substrate concentration range of 6.25 to 100 μM, LumiLuc-8pyDTZ consistently produced 1.6- to 3.9-fold higher photon flux than the teLuc-DTZ pair [1].

Cellular Imaging Signal Intensity Luciferase Assay

Comparable Deep-Tissue Detection to the Brightest ATP-Dependent Akaluc-AkaLumine Pair

In a direct in vivo comparison using a tumor xenograft mouse model (NU/J mice, n=4), LumiScarlet-8pyDTZ demonstrated bioluminescence detection capability comparable to Akaluc-AkaLumine, the brightest reported ATP-dependent luciferase-luciferin pair [1]. Quantitative analysis of bioluminescence from lung regions at 4 hours post intravenous injection of luciferase-expressing HeLa cells showed no significant difference between the two reporter systems [1]. Importantly, LumiScarlet-8pyDTZ achieves this performance while retaining ATP-independence [1].

In Vivo Imaging Reporter Comparison Deep Tissue

Superior Early Tumor Detection and Reduced Substrate Dose vs. Akaluc-AkaLumine in Xenograft Model

In a 7-day tumor xenograft study tracking HeLa cell growth, the LumiLuc-8pyDTZ pair enabled detection of early tumors (10⁴ cells) with significantly higher sensitivity than both teLuc-DTZ and Akaluc-AkaLumine (p < 0.05) [1]. Notably, this superior performance was achieved using a lower substrate dose of 8pyDTZ (0.2 μmol/mouse) compared to AkaLumine-HCl (1.5 μmol/mouse) and DTZ (0.3 μmol/mouse) [1]. The 8pyDTZ substrate was administered in normal saline, while DTZ required organic cosolvent formulation [1].

Tumor Xenograft Longitudinal Imaging Dose Optimization

Procurement-Driven Application Scenarios for 8pyDTZ Based on Verified Differential Performance


Cosolvent-Free In Vivo Bioluminescence Imaging for Longitudinal Tumor Studies

For researchers conducting serial imaging of subcutaneous or orthotopic tumor xenografts, 8pyDTZ enables repeated intravenous dosing in normal saline, avoiding the confounding inflammatory and toxic effects associated with organic cosolvents required for DTZ [1]. The 13-fold higher aqueous solubility (1,711 μM vs. 131 μM) and validated in vivo performance at a low dose of 0.2 μmol/mouse make it the substrate of choice for studies requiring strict adherence to animal welfare protocols and minimization of formulation-induced variability [1].

Deep-Tissue Optical Imaging of Metastatic Dissemination or Lung-Seeded Cells

When paired with the LumiScarlet reporter, 8pyDTZ produces emission >600 nm, enabling detection of deep-seated cells in the lung and other internal organs with sensitivity comparable to the brightest ATP-dependent system (Akaluc-AkaLumine) [1]. This application scenario is particularly critical for cancer metastasis research, where low cell numbers must be visualized against high-background tissues, and for immunotherapy studies tracking CAR-T cell trafficking to deep organ sites [1].

Cellular Reporter Assays in ATP-Fluctuating or Hypoxic Environments

8pyDTZ serves as an ATP-independent substrate for LumiLuc, making it uniquely suitable for reporter gene assays conducted under conditions where cellular ATP levels are perturbed—such as hypoxia, ischemia, or metabolic inhibitor treatments [1]. Unlike ATP-dependent luciferase systems (e.g., FLuc), the LumiLuc-8pyDTZ signal remains linear and unaffected by ATP fluctuations, ensuring accurate quantification of promoter activity and gene expression in challenging cellular microenvironments [1].

High-Throughput Screening Campaigns Requiring Maximum Far-Red Photon Output

For high-throughput screening (HTS) of compound libraries using luciferase-based reporters, the LumiLuc-8pyDTZ combination yields up to 3.9-fold higher far-red photon flux compared to teLuc-DTZ across a wide substrate concentration range (6.25–100 μM) [1]. This enhanced brightness increases assay window and Z'-factor robustness, reducing false-negative rates and enabling miniaturization to 384- or 1536-well formats, thereby lowering overall reagent consumption and screening costs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8pyDTZ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.